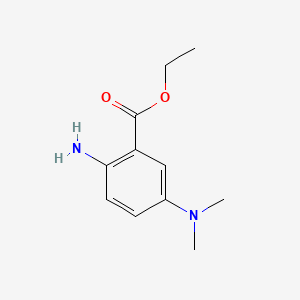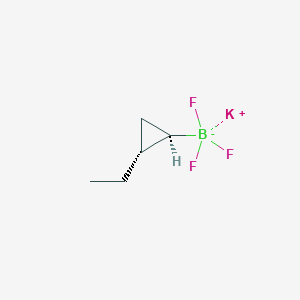![molecular formula C7H11N3O B13547270 rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13547270.png)
rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane: is a bicyclic compound featuring an azidomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Azidation Reaction:
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the azidation process.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The azidomethyl group can undergo substitution reactions, where the azide is replaced by other functional groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide, organic solvents (e.g., DMF), elevated temperatures.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), low temperatures.
Cycloaddition: Copper(I) catalysts, organic solvents (e.g., ethanol), room temperature.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amine derivatives.
Cycloaddition: Triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Click Chemistry: The azide group is a key component in click chemistry, facilitating the formation of triazoles.
Biology:
Bioconjugation: The azide group can be used to label biomolecules through click chemistry, aiding in the study of biological processes.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds:
(1R,2R,4S)-2-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with a hydroxymethyl group instead of an azidomethyl group.
(1R,2R,4S)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with a bromomethyl group instead of an azidomethyl group.
Uniqueness: rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation that are not possible with the hydroxymethyl or bromomethyl analogs.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
(1S,2S,4R)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H11N3O/c8-10-9-4-5-3-6-1-2-7(5)11-6/h5-7H,1-4H2/t5-,6+,7-/m0/s1 |
Clave InChI |
MEIIRNFUBYQCRY-XVMARJQXSA-N |
SMILES isomérico |
C1C[C@H]2[C@@H](C[C@@H]1O2)CN=[N+]=[N-] |
SMILES canónico |
C1CC2C(CC1O2)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


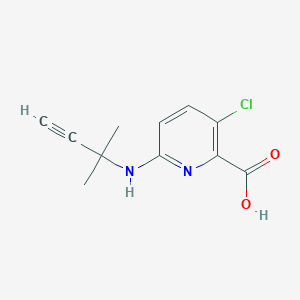
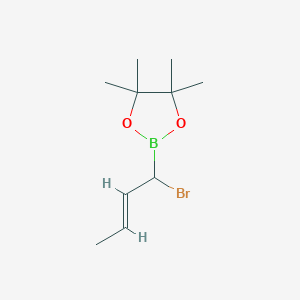

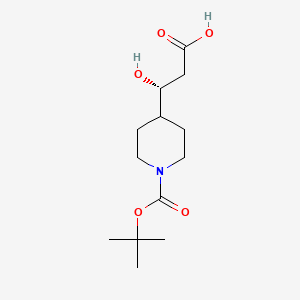
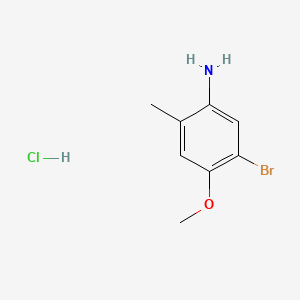

![2-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B13547245.png)
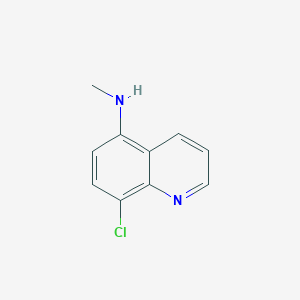
![{3-Fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol](/img/structure/B13547264.png)
